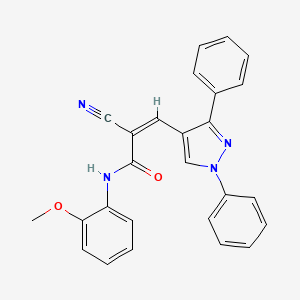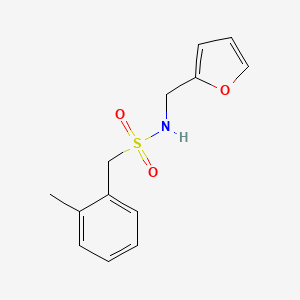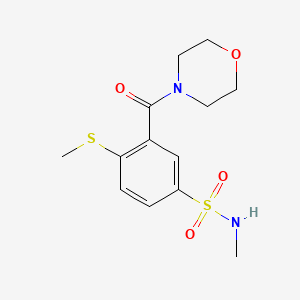
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide
描述
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide, also known as CAY10505, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer progression.
作用机制
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide exerts its inhibitory effects on COX-2 and 5-LOX by binding to their active sites and preventing them from catalyzing the formation of prostaglandins and leukotrienes, respectively. Prostaglandins and leukotrienes are lipid mediators that are involved in inflammation, pain, and cancer progression.
Biochemical and Physiological Effects
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects, including reducing the levels of prostaglandins and leukotrienes, reducing inflammation, inhibiting angiogenesis, inducing apoptosis, and reducing the expression of various oncogenes.
实验室实验的优点和局限性
One of the main advantages of using 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide in lab experiments is its specificity for COX-2 and 5-LOX, which allows for the selective inhibition of these enzymes without affecting other pathways. Another advantage is its ability to penetrate cell membranes and reach intracellular targets. However, one of the limitations of using 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide is its relatively low potency compared to other COX-2 and 5-LOX inhibitors, which may require higher concentrations to achieve the desired effects.
未来方向
There are several future directions for the use of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide in scientific research. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent analogs of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide that can achieve the same effects at lower concentrations. Finally, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide can be used in combination with other drugs to enhance their therapeutic effects and reduce their side effects.
科学研究应用
2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been extensively used in scientific research to study the role of COX-2 and 5-LOX in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)acrylamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
(Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2/c1-32-24-15-9-8-14-23(24)28-26(31)20(17-27)16-21-18-30(22-12-6-3-7-13-22)29-25(21)19-10-4-2-5-11-19/h2-16,18H,1H3,(H,28,31)/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADQHYIRIHQHSF-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile](/img/structure/B4833201.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4833207.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4833212.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4833229.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4833232.png)
![2-cyano-3-[1-(3-fluorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)acrylamide](/img/structure/B4833233.png)
![3-[4-(benzyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B4833238.png)
![2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4833240.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4833247.png)
![N,N'-1,2-ethanediylbis[1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxamide]](/img/structure/B4833251.png)
![methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4833271.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B4833276.png)